molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7

Bendamustine hydrochloride monohydrate

Cat. No. B8791226
Key on ui cas rn: 1374784-02-7
M. Wt: 412.7 g/mol
InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N
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Patent
US09376394B2

Procedure details

Li-Mei et al., in Zhongguo Xinyao Zazhi (2007), 16(23), 1960-1961, 1970 disclose a process for the preparation of bendamustine hydrochloride monohydrate, which involves reacting [1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate and acetic acid, by maintaining at 5° C. for 5 hours and overnight at 20° C. to give (4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester as a jelly mass, which on chlorination using thionyl chloride in chloroform and in situ hydrolysis with concentrated HCl at 90-95° C. gave bendamustine hydrochloride. It also discloses a process for the recrystallization of bendamustine hydrochloride from water and the product obtained is a monohydrate with a melting point of 148-151° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:17]([CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[N:16][C:4]2[CH:5]=[C:6]([N:9]([CH2:13][CH2:14]Cl)[CH2:10][CH2:11]Cl)[CH:7]=[CH:8][C:3]1=2.[OH2:24].Cl.[CH2:26]1O[CH2:27]1.[OH2:29].C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH2:26]([O:23][C:21](=[O:22])[CH2:20][CH2:19][CH2:18][C:17]1[N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][C:6]([N:9]([CH2:13][CH2:14][OH:29])[CH2:10][CH2:11][OH:24])=[CH:5][C:4]=2[N:16]=1)[CH3:27] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl
Step Two
Name
[1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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